
2,2,2-Trichloroethyl chloroformate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl chloroformate can be synthesized through the reaction of 2,2,2-trichloroethanol with phosgene (carbonyl dichloride) under controlled conditions . The reaction typically involves the use of a base such as pyridine or aqueous sodium hydroxide to facilitate the formation of the chloroformate ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a highly toxic gas, and the use of appropriate safety measures to ensure the safe production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines, thiols, and alcohols to form the corresponding trichloroethyl carbamates.
Deprotection Reactions: The Troc group can be removed using zinc in the presence of acetic acid, resulting in the formation of 1,1-dichloroethylene and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include pyridine or aqueous sodium hydroxide at ambient temperature.
Deprotection Reactions: Zinc and acetic acid are commonly used for the removal of the Troc group.
Major Products Formed
Substitution Reactions: The major products are trichloroethyl carbamates.
Deprotection Reactions: The major products are 1,1-dichloroethylene and carbon dioxide.
Scientific Research Applications
Asymmetric Synthesis
TCEC plays a crucial role as a reagent in asymmetric synthesis, where it is used to introduce chirality into organic molecules. For example, it has been employed in the synthesis of various chiral compounds that are important in pharmaceuticals. A notable application involves its use as a protecting group during the synthesis of complex natural products and biologically active molecules .
Pharmaceutical Development
In the pharmaceutical industry, TCEC is utilized as an intermediate for synthesizing antibiotics and other therapeutic agents. It is particularly significant in the production of cephalosporins, a class of antibiotics that are widely used to treat bacterial infections. The compound's ability to facilitate selective reactions makes it invaluable for developing new drugs with improved efficacy and reduced side effects .
Protecting Group in Organic Chemistry
TCEC serves as an effective protecting group for alcohols during multi-step organic syntheses. By temporarily masking reactive hydroxyl groups, chemists can selectively carry out reactions on other functional groups without interference. This capability is critical in constructing complex molecular architectures where precise control over reactivity is required .
Case Study 1: Synthesis of Chiral Pyrrolidine Derivatives
A study demonstrated the use of TCEC in synthesizing chiral pyrrolidine derivatives through a series of chemoselective reactions. The compound facilitated the formation of key intermediates that were subsequently transformed into biologically active compounds. This case highlights TCEC's utility in generating complex chiral centers efficiently .
Case Study 2: Antibiotic Production
Research has shown that TCEC is instrumental in producing cephalosporin antibiotics through its role as an acylating agent. The strategic incorporation of TCEC into synthetic pathways has led to the development of novel cephalosporin derivatives with enhanced antibacterial properties .
Data Tables
Application Area | Description | Key Benefits |
---|---|---|
Asymmetric Synthesis | Used to create chiral compounds | Enhances selectivity and efficiency |
Pharmaceutical Development | Intermediate for antibiotics (e.g., cephalosporins) | Critical for drug efficacy |
Protecting Group | Masks hydroxyl groups during reactions | Allows selective functionalization |
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl chloroformate involves its ability to form stable carbamate linkages with amines, thiols, and alcohols. The Troc group is stable under hydrolytic, strongly acidic, nucleophilic, and mild reductive conditions . The deprotection of the Troc group occurs through single electron reduction using zinc-acetic acid, resulting in the formation of 1,1-dichloroethylene and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl chloroformate
- 1-Chloroethyl chloroformate
- 2,2,2-Trichloro-1,1-dimethylethyl chloroformate
- Phenyl chloroformate
- Trichloromethyl chloroformate
Uniqueness
2,2,2-Trichloroethyl chloroformate is unique due to its high reactivity and selectivity in forming trichloroethyl carbamates. Its ability to cleave readily compared to other carbamates makes it a valuable reagent in organic synthesis . Additionally, its stability under various conditions and ease of deprotection further enhance its utility in chemical processes .
Biological Activity
2,2,2-Trichloroethyl chloroformate (TrocCl) is a chlorinated organic compound with significant applications in organic synthesis and analytical chemistry. Its unique structure allows it to act as a protecting reagent for hydroxyl and amino groups, making it valuable in various chemical reactions. This article explores the biological activity of TrocCl, including its mechanisms of action, applications in drug synthesis, and relevant case studies.
- CAS Number : 17341-93-4
- Molecular Formula : C3H2Cl4O2
- Molecular Weight : 211.847 g/mol
- Solubility : Soluble in ether, benzene, chloroform, and ethanol; insoluble in water.
TrocCl functions primarily as a derivatizing agent in gas chromatography/mass spectrometry (GC/MS) for the analysis of various compounds. It reacts with hydroxyl and amino groups to form stable derivatives that can be easily analyzed. This property is particularly useful in the determination of amphetamines and other related drugs in biological samples such as plasma, urine, and hair .
Applications in Drug Synthesis
- Derivatization for Analysis : TrocCl has been employed to derivatize amphetamine-related drugs, enhancing their detectability during mass spectrometric analysis. Studies have demonstrated its effectiveness in preparing samples for GC/MS analysis, providing reliable quantitative results .
- Synthesis of Bioactive Compounds : TrocCl has been utilized as a reagent in the synthesis of various bioactive compounds. For instance, it was involved in the demethylation of dextromethorphan and the synthesis of 6-Nor-9,10-dihydrolysergic acid methyl ester .
- Modification of Cocaine Analogues : Research indicates that TrocCl can be used to modify norcocaine to create N-alkylated derivatives. These derivatives were tested for biological activity and exhibited cocaine-like effects, albeit with reduced potency compared to cocaine itself .
Toxicological Studies
TrocCl's biological activity also raises concerns regarding its toxicity. Studies have indicated that exposure to chlorinated compounds can lead to various health effects:
Analytical Applications
A notable study highlighted the use of TrocCl as a derivatizing agent for the qualitative and quantitative analysis of amphetamines using GC/MS. The method demonstrated high sensitivity and specificity, making it a preferred choice for forensic toxicology .
Synthesis Work
In another study focusing on the synthesis of taxane derivatives (such as 10-deacetyl baccatin III), TrocCl facilitated the formation of complex structures through strong intermolecular interactions. This research underscored its role in developing anticancer agents derived from natural products .
Summary Table of Biological Activities
Q & A
Basic Questions
Q. How is 2,2,2-trichloroethyl chloroformate utilized as a protecting agent for amines in organic synthesis?
- Methodological Answer : this compound (TrocCl) reacts with primary or secondary amines to form stable Troc-protected carbamates. The reaction typically proceeds under mild conditions (room temperature, inert atmosphere) with a base such as triethylamine to neutralize HCl byproducts. Deprotection is achieved via reductive cleavage using zinc in acetic acid or catalytic hydrogenolysis, yielding the free amine and releasing 1,1-dichloroethylene and CO₂ as side products . This method is favored for its selectivity and compatibility with acid-sensitive substrates.
Q. What methodological considerations are essential when employing this compound in the derivatization of amines for GC-MS analysis?
- Methodological Answer : For derivatization, amines (e.g., amphetamines, aniline) are extracted from biological matrices (plasma, urine, hair) using organic solvents (chloroform, ethyl acetate) under alkaline conditions. TrocCl is added in stoichiometric excess (1.5–2.0 equivalents) to ensure complete derivatization. After quenching excess reagent, the Troc-derivatized analytes are reconstituted in a volatile solvent (e.g., chloroform) and analyzed via GC-MS. Key parameters include:
- Internal Standard : N-propyl amphetamine or N-methyl aniline for quantification.
- MS Detection : Monitor molecular ions (e.g., m/z 267/269 for aniline-Troc) for specificity .
- Linearity : Validated in the range of 0.5–25.0 mg/L with LOD ≤ 0.1 mg/L .
Advanced Research Questions
Q. How do solvent properties influence the solvolysis mechanism of this compound, and what analytical approaches are used to differentiate between competing reaction pathways?
- Methodological Answer : Solvolysis mechanisms are solvent-dependent and analyzed using linear free-energy relationships (LFERs) such as the extended Grunwald-Winstein equation. In aqueous-fluoroalcohol mixtures (e.g., 80% TFE/20% H₂O), ionization pathways dominate due to high ionizing power, while in less polar solvents (e.g., acetone), an addition-elimination mechanism prevails. Kinetic studies (conductance, UV-Vis) reveal:
- Rate Order : , driven by electronic (electron-withdrawing Cl) and steric effects .
- Activation Parameters : Determined via Eyring plots to distinguish between associative (bimolecular) and dissociative (unimolecular) pathways .
Q. What conformational and electronic properties of this compound have been elucidated through gas-phase electron diffraction and computational studies?
- Methodological Answer : Gas-phase electron diffraction (GED) and DFT calculations identify two conformers: anti-gauche ( symmetry) and anti-anti ( symmetry). Key findings include:
- Bond Lengths : C=O (1.18 Å), C–O (1.34 Å), and C–Cl (1.76 Å) align with resonance stabilization of the carbonyl group.
- HOMO-LUMO Gap : 6.2 eV (DFT/B3LYP), indicating moderate electrophilicity.
- Spectroscopic Validation : IR/Raman peaks at 1790 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C–Cl stretch) confirm conformational equilibria .
Q. Why does the use of this compound as an activator in dearomatization reactions lead to racemic products, and what strategies can mitigate this?
- Methodological Answer : TrocCl generates reactive intermediates (e.g., isoquinolinium ions) that undergo non-stereoselective nucleophilic attack. Computational studies (DFT, NBO analysis) show that the lack of chiral induction arises from:
Properties
IUPAC Name |
2,2,2-trichloroethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4O2/c4-2(8)9-1-3(5,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCZNYWLQZZIOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066188 | |
Record name | Carbonochloridic acid, 2,2,2-trichloroethyl ester | |
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Molecular Weight |
211.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,2,2-Trichloroethyl chloroformate | |
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Vapor Pressure |
3.1 [mmHg] | |
Record name | 2,2,2-Trichloroethyl chloroformate | |
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CAS No. |
17341-93-4 | |
Record name | 2,2,2-Trichloroethyl chloroformate | |
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Record name | Trichloroethyl chloroformate | |
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Record name | Trichloroethyl chloroformate | |
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Record name | Carbonochloridic acid, 2,2,2-trichloroethyl ester | |
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Record name | Carbonochloridic acid, 2,2,2-trichloroethyl ester | |
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Record name | 2,2,2-trichloroethyl chloroformate | |
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Retrosynthesis Analysis
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